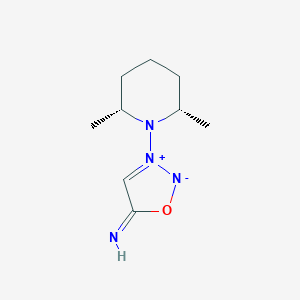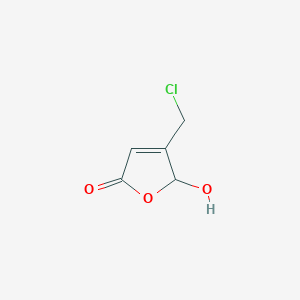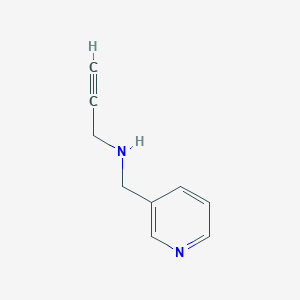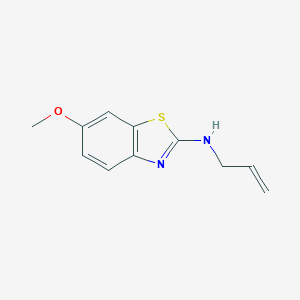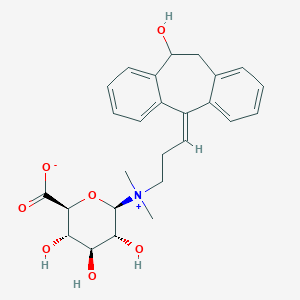
10-Hydroxyamitriptyline-N-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyamitriptyline-N-glucuronide (10-OH-N-Glu) is a metabolite of amitriptyline, which is a tricyclic antidepressant drug. It has been found to have potential therapeutic effects in the treatment of depression and other mood disorders.
Mécanisme D'action
The mechanism of action of 10-Hydroxyamitriptyline-N-glucuronide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their effects on the postsynaptic receptors. The result is an improvement in mood and a reduction in anxiety.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 10-Hydroxyamitriptyline-N-glucuronide are related to its mechanism of action. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Hydroxyamitriptyline-N-glucuronide in lab experiments is its specificity for the inhibition of the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on mood and anxiety. However, one limitation is that it is a metabolite of amitriptyline, which is a drug that has multiple effects on the brain and other organs. This makes it difficult to isolate the effects of 10-Hydroxyamitriptyline-N-glucuronide from those of other metabolites and the parent drug.
Orientations Futures
There are several future directions for the study of 10-Hydroxyamitriptyline-N-glucuronide. One is to investigate its potential as a therapeutic agent for the treatment of depression and other mood disorders. Another is to explore its anti-inflammatory effects and their potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and its effects on other neurotransmitters and receptors in the brain.
Méthodes De Synthèse
The synthesis of 10-Hydroxyamitriptyline-N-glucuronide involves the glucuronidation of 10-hydroxyamitriptyline. Glucuronidation is a process in which glucuronic acid is attached to a drug or its metabolite, making it more water-soluble and easier to excrete from the body. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which is present in the liver and other organs.
Applications De Recherche Scientifique
10-Hydroxyamitriptyline-N-glucuronide has been widely studied for its potential therapeutic effects in the treatment of depression and other mood disorders. It has been found to act as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. In addition, it has been shown to have anxiolytic and anti-inflammatory effects.
Propriétés
Numéro CAS |
130209-87-9 |
|---|---|
Nom du produit |
10-Hydroxyamitriptyline-N-glucuronide |
Formule moléculaire |
C26H31NO7 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |
Clé InChI |
ROSNKPATLOVTEX-MMVWVLHHSA-N |
SMILES isomérique |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Synonymes |
10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



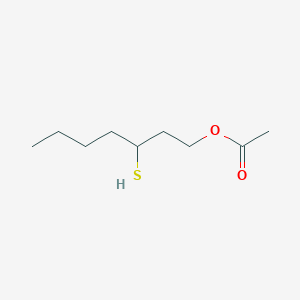
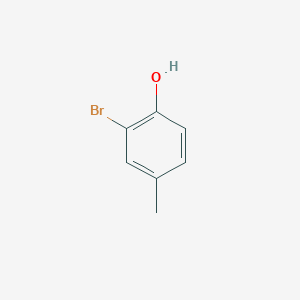
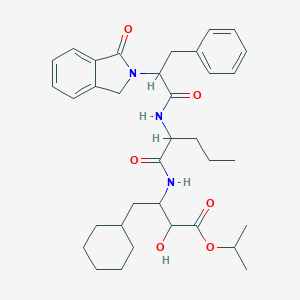
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
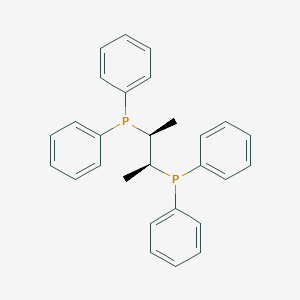
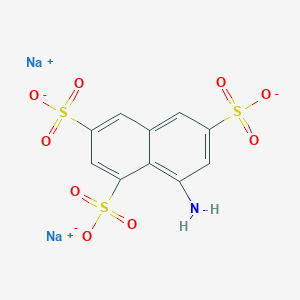
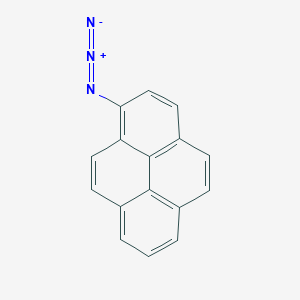
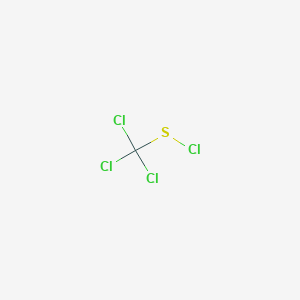
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)

